

Technical Guide: Fmoc-D-Asp(OtBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-D-Asp(OtBu)-OH	
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Fmoc-D-Asp(OtBu)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with specific stereochemistry and enhanced stability. The presence of the D-enantiomer can confer resistance to enzymatic degradation, a crucial attribute for therapeutic peptide development. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function and the fluorenylmethyloxycarbonyl (Fmoc) group on the α -amino group allow for an orthogonal protection strategy, which is the cornerstone of Fmocbased SPPS. This guide provides essential technical data, a detailed experimental protocol for its use, and a visual representation of the synthesis workflow.

Physicochemical Properties and Identification

A summary of the key quantitative data for **Fmoc-D-Asp(OtBu)-OH** is presented below. This information is vital for reaction setup, molecular weight calculations, and material identification.



Property	Value	References
CAS Number	112883-39-3	[1][2][3][4][5][6]
Molecular Formula	C23H25NO6	[1][3][4][6][7]
Molecular Weight	411.45 g/mol	[1][3][6][7]
Appearance	White to light yellow crystalline powder	[7]
Melting Point	148-150 °C (decomposes)	[1][7]
Purity	≥98%	[1][3]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp(OtBu)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection for the N-terminal amine, which can be removed under mild basic conditions (e.g., with piperidine). The acid-labile OtBu group protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide chain elongation. This side-chain protection is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Detailed Experimental Protocol: Standard SPPS Cycle

The following protocol outlines a standard manual cycle for the incorporation of **Fmoc-D-Asp(OtBu)-OH** into a growing peptide chain attached to a solid support (resin).

Materials and Reagents:

- Peptide synthesis vessel
- Fmoc-D-Asp(OtBu)-OH



- Peptide synthesis grade resin (e.g., Rink Amide, Wang) with N-terminal Fmoc-deprotected peptide sequence
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Deprotection Solution: 20% (v/v) piperidine in DMF.[8]
- Coupling Reagents:
 - Activating agent (e.g., HCTU, HATU, TBTU).
 - Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
- Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA).
- Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[4]
- · Cold diethyl ether.

Methodology:

The SPPS process is cyclical, involving repeated steps of deprotection and coupling.

Step 1: Resin Preparation and Swelling

- Place the peptide-resin into a suitable reaction vessel.
- Add DMF to cover the resin and allow it to swell for 30-60 minutes. This ensures that reactive sites within the resin beads are fully accessible.[8]
- After swelling, drain the DMF.

Step 2: N-terminal Fmoc Deprotection

- Add the deprotection solution (20% piperidine in DMF) to the swollen resin.[1]
- Agitate the mixture for 3 minutes, then drain the solution.[1]



- Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1][8]
- Drain the solution and wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
 - 5 x DMF
 - 3 x DCM
 - 3 x DMF[1]
- Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[9]

Step 3: Amino Acid Activation and Coupling

- In a separate vial, dissolve **Fmoc-D-Asp(OtBu)-OH** (3-5 equivalents relative to resin loading) and an equivalent amount of an activating agent (e.g., HATU) in DMF.[8]
- Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution to begin the
 activation process. Allow this pre-activation to proceed for 2-5 minutes.[1][8]
- Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
- Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[10]

Step 4: Washing

- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[2][8]
- Optional: Perform a Kaiser test. A negative result (e.g., colorless) indicates a successful coupling. If the test is positive, the coupling step should be repeated.



Step 5: Cycle Repetition Repeat steps 2 through 4 for each subsequent amino acid in the desired peptide sequence.

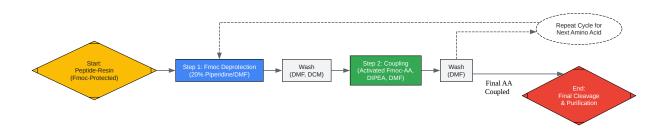
Step 6: Final Cleavage and Deprotection

- After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
- Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under a vacuum.
- Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dry resin.[6]
- Agitate the mixture for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (including the OtBu from the D-Aspartic acid).[6]
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]
- Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
- The crude peptide can then be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the logical flow of the core cyclical steps in solid-phase peptide synthesis using Fmoc-protected amino acids like **Fmoc-D-Asp(OtBu)-OH**.





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Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

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- To cite this document: BenchChem. [Technical Guide: Fmoc-D-Asp(OtBu)-OH for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310934#cas-number-and-molecular-weight-of-fmoc-d-asp-otbu-oh]

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